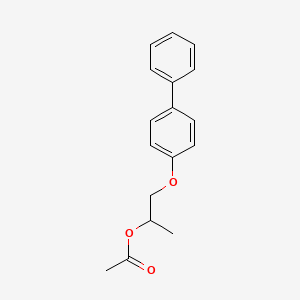
1-(4-Phenylphenoxy)propan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Phenylphenoxy)propan-2-yl acetate is an organic compound with the molecular formula C17H18O3. It is characterized by the presence of a phenyl group attached to a phenoxy group, which is further connected to a propan-2-yl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Phenylphenoxy)propan-2-yl acetate typically involves the reaction of 4-phenylphenol with propylene oxide in the presence of a base, followed by acetylation of the resulting intermediate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like potassium carbonate or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-(4-Phenylphenoxy)propan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
1-(4-Phenylphenoxy)propan-2-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(4-Phenylphenoxy)propan-2-yl acetate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-Dimethylphenoxy)propan-2-yl acetate
- 1-(2,4-Dimethylphenoxy)propan-2-yl acetate
- 1-(o-Tolyloxy)propan-2-yl acetate
- 1-(Naphthalen-1-yloxy)propan-2-yl acetate
Uniqueness
1-(4-Phenylphenoxy)propan-2-yl acetate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, distinguishing it from other similar compounds .
Properties
CAS No. |
5437-02-5 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
1-(4-phenylphenoxy)propan-2-yl acetate |
InChI |
InChI=1S/C17H18O3/c1-13(20-14(2)18)12-19-17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3 |
InChI Key |
HFBHZHOTVJWLNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate](/img/structure/B14003756.png)
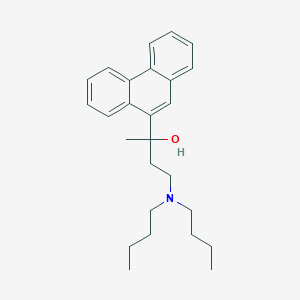
![N-[[5-[bis(2-chloroethyl)amino-chlorophosphoryl]oxynaphthalen-1-yl]oxy-chlorophosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14003762.png)
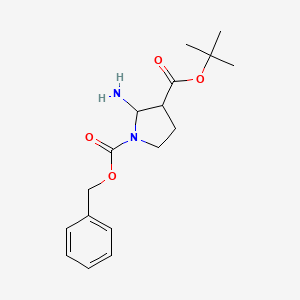
![1,1'-Sulfonylbis[3-isothiocyanato-4-(4-methylphenoxy)benzene]](/img/structure/B14003776.png)
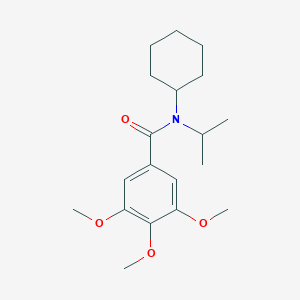

![[3-(propanoylamino)phenyl] N-(2-chloroethyl)carbamate](/img/structure/B14003815.png)
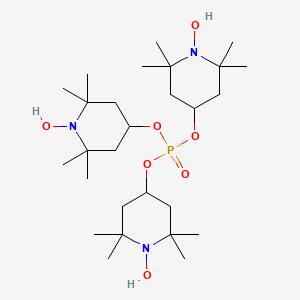

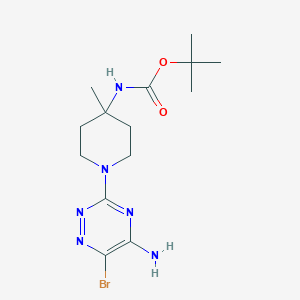
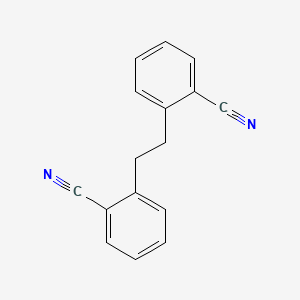
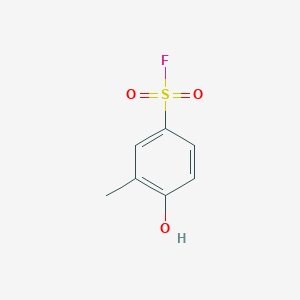
![1-[(1,2,3,4-Tetrahydro-6-quinolinyl)sulfonyl]-decahydro quinoline](/img/structure/B14003836.png)
